Adamantane-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
adamantane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZULQZKFBAHSRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452930 | |
| Record name | 1-adamantanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094-74-8 | |
| Record name | 1-adamantanecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Adamantane 1 Carbaldehyde and Its Derivatives
Established Synthetic Pathways of Adamantane-1-carbaldehyde
Traditional synthesis of this compound relies on several well-documented chemical reactions, including the oxidation of corresponding alcohols and direct functionalization of the adamantane (B196018) core. ontosight.ai
Oxidation of 1-Adamantanol (B105290)
The oxidation of 1-adamantanol to yield this compound is a common synthetic route. ontosight.ai A prominent method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. This process is known for its mild reaction conditions and can produce yields of approximately 71.2%. The aldehyde can also be synthesized from adamantanemethanol via Swern oxidation, with yields reported between 71–80% under optimized conditions. Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be employed to convert this compound further into adamantane-1-carboxylic acid. Conversely, reduction of the aldehyde with agents such as sodium borohydride (B1222165) (NaBH₄) yields adamantane-1-methanol.
Reaction of Adamantane with Appropriate Reagents to Introduce Aldehyde Functionality
Direct formylation of adamantane is another established method to introduce the aldehyde group. This can be achieved through reactions with carbon monoxide in the presence of superacidic catalysts. For example, superacid systems like CF₃SO₃H have been used for the carbonylation of adamantane, though this often results in a mixture of products, with 1-adamantanecarboxylic acid being the major component (60-75%) and this compound as a minor product (up to 21% yield). acs.org Similarly, using aluminum chloride (AlCl₃) in dichloromethane (B109758) can mediate the formylation, but the carboxylic acid remains the primary product. acs.org A more selective formylation has been reported using the aprotic organic superacid CBr₄·2AlBr₃ in the presence of methylcyclopentane (B18539) as a hydride ion donor, affording this compound in yields of 70–72%. researchgate.netbiosynth.com
Another approach involves the Stephen reaction, where 1-adamantanecarbonitriles are converted to the corresponding aldehydes in high yields. researchgate.net This method has shown that electron-accepting substituents at the 3-position of the adamantane nucleus have minimal impact on the aldehyde yield. researchgate.net
GaCl₃-Mediated Carbonylation of Adamantane
A significant advancement in the formylation of adamantane involves the use of gallium trichloride (B1173362) (GaCl₃) as a Lewis acid catalyst. acs.orgresearchgate.net This method allows for the direct carbonylation of adamantane with carbon monoxide (CO) under remarkably mild conditions. acs.org The reaction proceeds at room temperature and atmospheric pressure of CO, yielding this compound in up to 84%. acs.orgresearchgate.net
The proposed mechanism involves an initial hydride abstraction from adamantane by GaCl₃ to form the 1-adamantyl cation. acs.org This cation then reacts with carbon monoxide to form an acylium cation, which subsequently abstracts a hydride from the gallium hydride species generated in the first step, yielding the final aldehyde product. acs.org A key advantage of this method is that it requires only a stoichiometric amount of GaCl₃ and does not need an external hydride source. acs.org
| Catalyst System | Conditions | Yield of this compound | Major Byproduct |
| Superacid (e.g., CF₃SO₃H) / CO | High acidity | Up to 21% acs.org | 1-Adamantanecarboxylic acid (60-75%) acs.org |
| AlCl₃ / CH₂Cl₂ / CO | Lewis acid | Low, up to 21% acs.org | 1-Adamantanecarboxylic acid acs.org |
| CBr₄·2AlBr₃ / Methylcyclopentane / CO | Aprotic superacid, 0–+20°C | 70–72% researchgate.net | - |
| GaCl₃ / 1,2-dichloroethane (B1671644) / CO | Room temp, 1 atm CO | Up to 84% acs.org | - |
Novel and Green Synthesis Approaches for this compound
In response to the growing demand for sustainable chemical processes, research has been directed towards developing greener synthetic routes for adamantane derivatives. These novel approaches include enzymatic methods and the application of flow chemistry.
Enzymatic Approaches for Hydroxylation of Adamantane Derivatives
Enzymatic reactions offer a highly selective and environmentally benign alternative to traditional chemical methods. The hydroxylation of adamantane is a key step, as the resulting adamantanol can be oxidized to the aldehyde. Whole-cell biocatalysis has been explored for this purpose. For instance, among 470 strains of bacteria, actinomyces, and molds tested, Streptomyces griseoplanus was found to be highly regioselective, converting adamantane to 1-adamantanol with a 32% molar conversion yield. nih.gov This biotransformation is believed to involve a cytochrome P450 oxidation system. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The development of chiral adamantane structures is crucial for applications in materials science and medicinal chemistry, where specific stereoisomers are often required. mdpi.com Methodologies for achieving stereoselectivity in the synthesis of this compound derivatives include enantioselective catalysis and substrate-controlled hydride transfer reactions.
A notable strategy involves the Charette enantioselective cyclopropanation. In this approach, precursors such as 1-adamantanemethanol (B50818) are converted into allylic alcohols. These intermediates then undergo an enantioselective cyclopropanation reaction to produce chiral cyclopropyl (B3062369) alcohols. Subsequent oxidation of these alcohols, for instance using Dess-Martin periodinane, yields the corresponding chiral (2R,1S)-2-formyl-1-cyclopropyl adamantane derivatives. arkat-usa.orgimperial.ac.uk This method allows for the creation of specific enantiomers with high control.
Another sophisticated approach involves a stereoselective hydride transfer between molecules derived from this compound itself. It has been observed that the lithium alkoxide formed from the addition of a lithium acetylide to this compound can transfer a hydride to a second molecule of the aldehyde. rsc.org To investigate the stereochemistry of this unique transfer, experiments using a single enantiomer of the deuterated secondary alcohol, (S)-AdCH(D)OLi, were conducted. The resulting adamantane methanol (B129727) was found to be the (R)-enantiomer, a result consistent with a transition state model stabilized by attractive dispersion forces between the bulky groups. rsc.org This demonstrates a high degree of substrate control in determining the stereochemical outcome.
Multi-directional Synthesis of Adamantane Derivatives
Multi-directional synthesis provides an efficient route to highly symmetric adamantane derivatives by functionalizing multiple bridgehead positions in a single series of transformations. This strategy has been effectively used to convert adamantane polyols into poly-aldehydes. For example, 1,3,5,7-adamantanetetramethanol can be transformed into a tetra-aldehyde derivative through a four-directional synthesis. arkat-usa.orgimperial.ac.uk
The general process often involves the conversion of hydroxyl groups to other functionalities that can be simultaneously transformed. A key example is the synthesis of adamantanes functionalized with four (2R,1S)-2-formyl-1-cyclopropyl residues, starting from 1,3,5,7-adamantanetetramethanol. arkat-usa.org These multi-directional approaches are valued for their synthetic efficiency in building complex, high-symmetry molecules that would be challenging to assemble through stepwise methods. nih.gov
Functionalization Strategies and Chemical Transformations
This compound is a versatile building block that undergoes a variety of chemical transformations to yield a wide array of functionalized derivatives. These include reductive aminations to form amines and reactions to produce hydrazones, as well as unique reactions involving strained adamantane precursors.
Reductive Amination Reactions with Aromatic Amines
Reductive amination of this compound with aromatic amines is a key method for synthesizing N-[(adamantan-1-yl)methyl]aniline derivatives. mdpi.comcuni.cz This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the corresponding amine. The choice of reducing agent and reaction conditions can significantly influence the yield and the composition of the products. mdpi.comarkat-usa.org These reactions have been employed to create conformationally labile analogues of bioactive molecules. mdpi.com
| Aromatic Amine | Reducing Agent | Product | Reference |
| Aniline | Sodium borohydride | N-[(Adamantan-1-yl)methyl]aniline | mdpi.comarkat-usa.org |
| Substituted Anilines | α-picoline-borane | Substituted N-[(Adamantan-1-yl)methyl]aniline derivatives | mdpi.comarkat-usa.org |
This table is illustrative, based on general procedures for reductive amination. Specific yields depend on the substituent and reaction conditions.
Reaction with 1,3-Dehydroadamantane and Aliphatic Aldehydes
A unique functionalization method involves the reaction of 1,3-dehydroadamantane (DHA), a highly strained propellane, with aliphatic aldehydes. This reaction proceeds via the insertion into the Cα-H bond of the aldehyde, providing a single-step synthesis of branched 2-(1-adamantyl)alkylaldehydes. arkat-usa.orgresearchgate.netfrontiersin.org These products are otherwise difficult to access through traditional synthetic routes. The reaction is efficient, with reported yields ranging from 60% to 78%. arkat-usa.orgresearchgate.net A notable characteristic of the resulting 2-(1-adamantyl)alkylaldehydes is their propensity to undergo oligomerization. arkat-usa.orgresearchgate.net
Formation of Hydrazones from 2-(1-Adamantyl)alkylaldehydes
The 2-(1-adamantyl)alkylaldehydes synthesized from the reaction of DHA can be readily converted into stable derivatives such as hydrazones. The reaction of these aldehydes with 2,4-dinitrophenylhydrazine (B122626) is a standard method for characterization and further functionalization. arkat-usa.org This condensation reaction is highly efficient, affording the corresponding hydrazones in excellent yields of 84–98%. arkat-usa.orgresearchgate.net Hydrazone formation is a fundamental reaction in organic chemistry involving the condensation of a hydrazine (B178648) with an aldehyde or ketone. frontiersin.org
| Aldehyde Reactant | Reagent | Product Type | Yield | Reference |
| 2-(1-Adamantyl)alkylaldehydes | 2,4-Dinitrophenylhydrazine | 2-(1-Adamantyl)alkylaldehyde 2,4-dinitrophenylhydrazone | 84-98% | arkat-usa.orgresearchgate.net |
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Adamantane-1-carbaldehyde Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of adamantane (B196018) derivatives. It provides detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms.
The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous identification of this compound. The high symmetry of the parent adamantane cage is reduced by the introduction of the formyl group, leading to a more complex but interpretable set of signals.
¹H NMR Spectroscopy: The most distinctive signal in the ¹H NMR spectrum of this compound is the resonance of the aldehydic proton. This proton appears as a singlet significantly downfield, typically around δ 9.31 ppm, due to the deshielding effect of the carbonyl group. The protons on the adamantane cage appear as a series of broad multiplets in the upfield region (approximately δ 1.7-2.1 ppm). The integration of these signals corresponds to the 15 protons of the adamantane framework.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group gives a characteristic signal in the highly deshielded region, often above 200 ppm. The carbons of the adamantane cage produce distinct signals. For the parent adamantane, signals appear at approximately 28.46 ppm (for the six CH₂ groups) and 37.85 ppm (for the four CH groups). chemicalbook.com In this compound, the substitution causes a shift in these values. The quaternary carbon attached to the aldehyde is significantly shifted, and the other cage carbons (CH and CH₂) show four distinct signals due to the loss of symmetry.
A comparison with the related adamantane-1-carboxylic acid, where the bridgehead carbon (C1) resonates at ~40.5 ppm and the carboxyl carbon at ~184.6 ppm, helps in assigning the signals for this compound. chemicalbook.com
Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~9.31 (singlet, 1H) | >200 |
| Bridgehead (C-1) | - | ~50-55 |
| CH (Bridgehead) | ~2.0-2.1 (multiplet) | ~37-39 |
| CH₂ (Cage) | ~1.7-2.0 (multiplet) | ~27-29, ~36-38 |
Note: The table presents approximate values based on typical spectra of adamantane derivatives. Exact values can vary with solvent and experimental conditions.
For more complex adamantane derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity within the molecule. rsc.orgscispace.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In adamantane derivatives, COSY spectra reveal the coupling network between the protons on adjacent carbons within the rigid cage, helping to trace the carbon framework. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (¹H-¹³C). This allows for the definitive assignment of which protons are attached to which carbons in the adamantane cage. uvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the quaternary carbons (which have no attached protons) and for confirming the assignment of the entire carbon skeleton by showing long-range connectivities, for instance, from the cage protons to the aldehyde carbon. researchgate.netuvic.ca
These 2D methods are crucial for the structural verification of novel or substituted this compound derivatives, where the substitution pattern might otherwise be ambiguous. uky.edu
In solid-state NMR (ssNMR) spectroscopy, adamantane itself is widely used as an external standard for chemical shift referencing. nih.gov Unlike solution-state NMR, where an internal standard like tetramethylsilane (B1202638) (TMS) is common, ssNMR often relies on external referencing. Adamantane is an ideal standard due to its sharp, well-defined signals and chemical stability. oup.com
The ¹³C signals of solid adamantane are measured with high accuracy and serve as a reliable benchmark. nih.govuniv-smb.fr The two distinct carbon environments in adamantane (CH and CH₂) provide two reference points. Research has precisely calibrated these shifts, with the downfield CH signal at 25 °C being reported at 37.777 ppm. nih.govuniv-smb.fr Furthermore, the difference in the chemical shifts of the two signals can be used to accurately determine the sample temperature during the experiment. univ-smb.fr
Interactive Data Table: Recommended ¹³C Chemical Shift Reference Values for Solid Adamantane
| Carbon Type | Chemical Shift (ppm) (vs. TMS at 0 ppm) |
| CH | 37.777 (at 25 °C) |
| CH₂ | 28.25 (approximate) |
Data sourced from Hoffman, R. (2022). nih.govuniv-smb.fr
Infrared (IR) and UV-Vis Spectroscopies
IR and UV-Vis spectroscopies provide complementary information regarding the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the adamantyl cage and the aldehyde functional group.
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group stretch appears in the region of 1700-1730 cm⁻¹. This is one of the most prominent features in the spectrum. pressbooks.pub
Aldehyde C-H Stretch: Two distinct, medium-intensity bands are observed around 2800 cm⁻¹ and 2700 cm⁻¹, which are characteristic of the C-H bond of an aldehyde group. pressbooks.pub Their presence is a strong indicator of the aldehyde functionality.
Adamantyl C-H Stretch: Strong bands corresponding to the sp³ C-H stretching vibrations of the adamantane cage are found in the 2850-2950 cm⁻¹ range. nih.gov
Adamantyl C-C Vibrations: The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands related to the C-C stretching and C-H bending modes of the adamantane skeleton. nih.gov
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Adamantyl C-H | Stretching | 2850 - 2950 | Strong |
| Aldehyde C-H | Stretching | ~2800 and ~2700 | Medium |
| Carbonyl C=O | Stretching | 1700 - 1730 | Strong |
| Adamantyl C-H | Bending | ~1340 - 1450 | Medium-Weak |
| Adamantyl C-C | Stretching | ~700 - 1100 | Medium-Weak |
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is characterized by electronic transitions involving the carbonyl group. It typically shows a weak absorption band in the near-UV region (around 280-300 nm) corresponding to the symmetry-forbidden n → π* transition of the aldehyde's non-bonding electrons. A much stronger absorption, corresponding to the π → π* transition, is expected at shorter wavelengths, typically below 220 nm. nih.gov
X-ray Diffraction Analysis for Crystal Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.
Studies on similar adamantane carbohydrazides and amides reveal that the adamantyl moiety acts as a bulky, sterically demanding substituent that significantly influences the crystal packing. mdpi.comnih.govresearchgate.net The molecules often arrange themselves in the crystal lattice to minimize steric hindrance, frequently forming intermolecular interactions such as hydrogen bonds if suitable functional groups are present. iucr.orgresearchgate.net In the case of this compound, weak C-H···O hydrogen bonds involving the aldehyde oxygen and cage protons are likely to play a role in stabilizing the crystal packing. The analysis would also reveal the precise orientation of the aldehyde group relative to the adamantane cage. bohrium.com
Crystallographic Insights into Intermolecular Interactions
The three-dimensional architecture of adamantane-containing compounds in the solid state is governed by a complex interplay of intermolecular forces. The highly symmetric and bulky nature of the adamantane cage often leads to unique packing phenomena and, in some cases, whole-molecule disorder within the crystal lattice. irb.hr While a definitive crystal structure for this compound itself is not extensively detailed in seminal literature, comprehensive crystallographic studies on its derivatives provide significant insight into the governing intermolecular interactions. These interactions are primarily a combination of van der Waals forces and various types of hydrogen bonds. irb.hrnih.gov
In the absence of strong hydrogen bond donors or acceptors, the crystal packing of adamantane derivatives is dominated by van der Waals interactions, which are crucial for understanding the observed whole-molecule disorder in compounds like (1-adamantyl)methyl-1-adamantanecarboxylate. irb.hr However, when functional groups capable of hydrogen bonding are present, as in many derivatives of this compound, these directional interactions play a pivotal role in defining the supramolecular structure. rsc.orgmdpi.com
Table 1: Intermolecular Interactions in Adamantane-1-carbonyl Derivatives
| Interaction Type | Description | Relevant Derivatives |
|---|---|---|
| N–H···O | Strong hydrogen bond, often a primary motif in amide and urea (B33335) derivatives. mdpi.com | 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides. mdpi.com |
| N–H···S | Hydrogen bond involving the sulfur atom in thio-derivatives. mdpi.com | 1-(adamantane-1-carbonyl)-3-substituted thioureas. rsc.org |
| C–H···O | Weaker hydrogen bond where C-H groups (including from the adamantane cage) interact with a carbonyl oxygen. nih.govmdpi.com | Adamantane-based cocrystals, hydrazine-1-carbothioamides. nih.govmdpi.com |
| C–H···S | Weaker hydrogen bond with the adamantyl C-H group acting as a donor to a sulfur acceptor. mdpi.com | Hydrazine-1-carbothioamides. mdpi.com |
| H···H Contacts | Van der Waals interactions between hydrogen atoms, significant due to the large number of hydrogens on the adamantane cage. mdpi.com | Hydrazine-1-carbothioamides. mdpi.com |
| C–H···π | Interaction between a C-H bond and an aromatic ring system. nih.govmdpi.com | Derivatives containing phenyl or other aromatic groups. rsc.orgmdpi.com |
| Van der Waals Forces | Non-directional dispersion forces, dominant in the absence of strong hydrogen bonding groups. irb.hr | (1-adamantyl)methyl-1-adamantanecarboxylate. irb.hr |
Mass Spectrometry Techniques for this compound and Derivatives
Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound and its derivatives, serving primarily to confirm the molecular weight and to elucidate structural features through the analysis of fragmentation patterns. A variety of ionization methods are employed, with the choice depending on the specific properties of the derivative being analyzed.
For volatile and thermally stable compounds like this compound itself, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common approach. nih.gov EI is a hard ionization technique that often produces a rich fragmentation spectrum, providing valuable structural information, alongside the molecular ion peak (M+•).
For more complex or less volatile derivatives, softer ionization techniques such as Electrospray Ionization (ESI-MS) are utilized. ksu.edu.sa ESI is particularly suitable for analyzing compounds synthesized in solution and can generate protonated molecules [M+H]+ or other adducts with minimal fragmentation, which is useful for unequivocally determining the molecular weight. ksu.edu.sa Studies on various adamantane derivatives, including 1-(adamantane-1-carbonyl)-3-substituted thioureas, have successfully used mass spectrometry for characterization. rsc.org However, it is noteworthy that in some cases, particularly with complex or sterically hindered adamantane structures, the molecular ion may not be observed in the mass spectrum due to extensive fragmentation upon ionization. researchgate.net
Table 2: Mass Spectrometry in the Analysis of this compound and Its Derivatives
| Technique | Ionization Method | Application | Key Findings |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Analysis of volatile compounds like this compound. nih.gov | Provides molecular ion peak and detailed fragmentation patterns for structural confirmation. |
| ESI-MS | Electrospray Ionization (ESI) | Characterization of less volatile or more polar derivatives. ksu.edu.sa | Generates protonated molecules [M+H]+, ideal for accurate molecular weight determination with reduced fragmentation. ksu.edu.sa |
| General MS | EI or ESI | Routine characterization of newly synthesized adamantane derivatives. rsc.orgksu.edu.sa | Confirms identity and purity of synthetic products; sometimes the molecular ion is not observed due to fragmentation. rsc.orgresearchgate.net |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the properties of adamantane (B196018) derivatives due to its balance of accuracy and computational cost. dergipark.org.trirjweb.com DFT methods, such as the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G, are frequently employed to model the geometry, reactivity, and spectroscopic characteristics of these cage-like structures. dergipark.org.trmdpi.comnih.govacs.org
Molecular Geometry Optimization
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest possible energy, representing the most stable structure of a molecule. mdpi.comfaccts.de For adamantane derivatives, this involves using DFT methods to calculate forces on each atom and iteratively adjusting their positions until an energy minimum is reached. acs.orgfaccts.de The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface. acs.org
Table 1: Representative Calculated Geometrical Parameters for an Adamantane Derivative (1-Adamantane Carboxylic Acid) Note: This data is for a related compound and serves as an illustration of typical DFT calculation results.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Angle | C1-O2-H3 | 105.71° |
Data sourced from a study on adamantane derivatives. dergipark.org.tr
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as frontier molecular orbitals (FMOs). irjweb.comphyschemres.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. irjweb.comphyschemres.org A smaller gap generally implies higher reactivity.
For adamantane derivatives, the HOMO-LUMO gap can be tuned by introducing various functional groups. mdpi.comresearchgate.net Electron-withdrawing groups, such as a carbonyl or nitro group, tend to lower the HOMO and LUMO energies and reduce the energy gap, increasing the molecule's electrophilicity. researchgate.net Conversely, electron-donating groups have the opposite effect. DFT calculations are routinely used to compute these orbital energies. dergipark.org.trirjweb.com
Table 2: Representative Calculated Frontier Molecular Orbital Energies (eV) for 1-Substituted Adamantane Derivatives Note: This table illustrates the effect of different substituents on the electronic properties of the adamantane core.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 1-Adamantanol (B105290) | -7.02 | 1.02 | 8.04 |
| 1-Adamantanemethylamine | -6.59 | 1.12 | 7.71 |
| 1-Adamantane carboxylic acid | -7.35 | 0.48 | 7.83 |
Data derived from B3LYP calculations on monomeric forms of adamantane derivatives. dergipark.org.tr
Spectroscopic Property Prediction (e.g., IR, NMR Chemical Shifts)
DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can aid in the structural elucidation of newly synthesized compounds. nih.govdtic.mil
Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated using DFT, typically at the same level of theory as the geometry optimization. acs.orgdtic.mil The resulting theoretical spectrum provides a set of vibrational modes and their corresponding intensities. These calculated frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. acs.org This combined experimental and theoretical approach allows for a detailed assignment of the vibrational modes of the molecule. nih.gov
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.govd-nb.info This approach calculates the isotropic magnetic shielding constants for each nucleus in the optimized molecular geometry. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov Studies on various adamantane derivatives have shown that DFT/GIAO calculations can reproduce experimental chemical shifts with a high degree of accuracy, aiding in the complete assignment of complex spectra. researchgate.netresearchgate.net
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Adamantane Note: This data for the parent adamantane compound illustrates the accuracy of DFT-based NMR prediction.
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (B3LYP) (ppm) |
| C1 (bridgehead) | 28.76 | 29.4 |
| C2 (methylene) | 38.19 | 37.8 |
Data sourced from studies on NMR calculations for adamantane systems. nih.gov
Quantum Chemical Calculations for Structural and Electronic Properties
Beyond standard DFT, a range of quantum chemical methods are applied to explore specific aspects of a molecule's behavior, providing deeper insights into its charge distribution and conformational dynamics.
Dipole Moment and Electrostatic Potential Analysis
Electrostatic Potential (ESP) Analysis: The molecular electrostatic potential (ESP or MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. mdpi.comcopernicus.org It is a powerful tool for predicting reactivity, as it indicates regions that are electron-rich (negative potential, typically colored red) and susceptible to electrophilic attack, and regions that are electron-poor (positive potential, typically colored blue) and susceptible to nucleophilic attack. semanticscholar.org For adamantane-1-carbaldehyde, the ESP map would be expected to show a region of strong negative potential around the carbonyl oxygen and positive potential near the aldehyde hydrogen.
Energy Barrier Calculations for Conformations
Molecules are not static entities and can exist in different spatial arrangements or conformations. The adamantane cage itself is rigid, but substituents attached to it can often rotate. researchgate.net Quantum chemical calculations can be used to determine the energy barriers associated with these conformational changes, such as the rotation around a single bond. copernicus.orgmdpi.com
For this compound, a key conformational process would be the rotation of the carbaldehyde (-CHO) group relative to the adamantane cage. By calculating the total energy of the molecule at various dihedral angles, a potential energy surface can be constructed. The energy difference between the most stable conformation (energy minimum) and the least stable conformation (energy maximum or transition state) represents the rotational energy barrier. mdpi.com Studies on other adamantane derivatives have successfully calculated such energy barriers, which can be correlated with experimental data from techniques like dynamic NMR spectroscopy. researchgate.netcopernicus.org For example, DFT calculations on 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides revealed energy differences between folded and extended conformations on the order of 2-3 kcal/mol. mdpi.com
Quantitative Theory of Atoms in Molecules (QTAIM) Approach
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a molecule to define chemical bonding and molecular structure. amercrystalassn.org This approach is based on the topological analysis of the electron density, where critical points in the density reveal the nature of interatomic interactions. pitt.edu A bond path, a line of maximum electron density linking two nuclei, along with a bond critical point (BCP) between them, indicates a chemical bond. pitt.edu
While specific QTAIM studies focusing solely on this compound are not prominent in the literature, extensive research on various adamantane derivatives provides a clear understanding of how this methodology is applied to the adamantane scaffold. nih.govrsc.orgacs.orgnih.gov These studies characterize both intramolecular and intermolecular noncovalent interactions, which are crucial for understanding crystal packing and biological activity. nih.govrsc.org
For instance, in studies of adamantane-1,3,4-thiadiazole and adamantane-linked carbothioamide derivatives, QTAIM analysis was used to quantify the strength of hydrogen bonds (like N–H···S and N–H···O) and other weak interactions (such as C–H···π and H–H bonding). nih.govmdpi.com The analysis relies on parameters at the BCP, including electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and energy densities. researchgate.net Generally, small electron density values and positive values for the Laplacian indicate closed-shell interactions like hydrogen bonds and van der Waals forces, which are vital for stabilizing molecular structures. researchgate.net In several adamantane derivatives, N–H···N and N–H···O hydrogen bonds were identified as the strongest interactions governing their supramolecular assembly. nih.govmdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights into conformational changes, stability, and interactions. youtube.comyoutube.com
In the context of adamantane derivatives, MD simulations are frequently employed to assess the stability of a ligand when bound to a biological target, such as a protein receptor. bohrium.comtandfonline.com For example, in a study of an adamantane-triazole-thione derivative (AFT), MD simulations were performed on the docked complex with a glutamate (B1630785) receptor to evaluate its stability as a potential analgesic. bohrium.comtandfonline.com Key parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) are monitored throughout the simulation to confirm that the ligand-protein complex remains stable. semanticscholar.org
Similarly, MD simulations of an adamantane-carbohydrazide derivative (DMC) complexed with a protein target were conducted for 100 nanoseconds to investigate its stability and physical movements, supporting its potential as an antiviral agent. semanticscholar.orgtandfonline.com These simulations are crucial for validating the results of molecular docking and providing a more realistic representation of the interactions in a dynamic, solvated environment. bohrium.com
Solvation Effects and Hydration Free Energy
Solvation is a critical factor influencing a molecule's solubility, reactivity, and bioavailability. Computational models are used to calculate the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. semanticscholar.org A negative solvation free energy indicates that the molecule is soluble in the solvent.
Studies on adamantane derivatives have calculated solvation free energies in various solvents to predict their solubility. For an adamantane-carbohydrazide derivative (DMC), the solvation free energies were calculated to be -21.96 kcal/mol in chloroform, -24.39 kcal/mol in ethanol (B145695), and -12.31 kcal/mol in acetonitrile, suggesting that ethanol is the most suitable solvent for solubilization. semanticscholar.orgtandfonline.com
The hydration free energy, which is the solvation free energy in water, is particularly important for predicting behavior in biological systems. bohrium.comtandfonline.com For the adamantane-triazole-thione derivative AFT, a favorable hydration free energy was calculated, indicating good solubility in an aqueous medium, which is essential for biological activity. bohrium.comtandfonline.com These calculations help in understanding how the adamantane scaffold, known for its lipophilicity, can be modified to achieve desirable solubility profiles for pharmaceutical applications. mdpi.comacs.org
| Solvent | Solvation Free Energy (kcal/mol) |
|---|---|
| Chloroform | -21.96 |
| Ethanol | -24.39 |
| Acetonitrile | -12.31 |
In silico Analysis and Drug Likeness Prediction
In silico analysis involves the use of computational methods to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (ADMET) of a compound. nih.gov Drug-likeness is a qualitative concept used in drug design to assess whether a compound has properties that make it a likely drug candidate. nih.goveijppr.com These predictions are often based on established rules such as Lipinski's Rule of Five and Veber's rules, which relate physicochemical properties to oral bioavailability. eijppr.com
For various adamantane derivatives, in silico tools like SwissADME, admetSAR, and ProTox-II have been used to predict their drug-likeness and ADMET profiles. acs.orgmdpi.com These platforms analyze parameters like molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). eijppr.comnih.gov For example, studies on naphthoquinone–thiazole hybrids bearing an adamantane moiety showed promising drug-likeness model scores ranging from 1.09 to 1.56. jrespharm.com Similarly, adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases were predicted to have excellent ADMET potential, with good blood-brain barrier permeability and intestinal absorption predicted for most analogues. mdpi.comuzh.ch However, these tools also predicted the potential for inhibition of cytochrome P450 (CYP) enzymes, which is a key factor in drug-drug interactions. mdpi.com
| Compound | Predicted Oral Toxicity Class (ProTox-II) | Predicted Median Lethal Dose (LD50, mg/kg) | Predicted CYP450 Inhibition |
|---|---|---|---|
| Compound 1 | IV | 1000 | CYP3A4 |
| Compound 2 | IV | 162 | CYP3A4, CYP2C9 |
| Compound 3 | IV | 162 | CYP3A4, CYP2C9, CYP2C19 |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. bohrium.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. The results are often ranked using a scoring function that estimates the binding affinity, typically in kcal/mol. mdpi.com
This compound and its derivatives have been the subject of numerous molecular docking studies against a wide range of biological targets. The rigid and lipophilic adamantane cage often fits well into hydrophobic pockets of protein active sites. mdpi.com
Examples of docking studies with adamantane derivatives include:
11β-HSD1 Inhibitors: Adamantane-linked 1,2,4-triazole derivatives were docked into the active site of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diabetes and obesity. The compounds showed binding affinity scores ranging from -7.50 to -8.92 kcal/mol, comparable to the co-crystallized ligand, and formed key hydrogen bonds with active site residues Ser170 and Tyr183. mdpi.comnih.gov
Anticancer Targets: Docking analysis of adamantane-isothiourea hybrids against human sphingosine (B13886) kinase 1, a known cancer target, suggested strong binding at the active site. acs.orgnih.gov
Antiviral Targets: A virtual library of adamantane-containing compounds was docked against the p37 major envelope protein of poxviruses, leading to the identification of new inhibitors of vaccinia virus replication. nih.gov
COX Inhibitors: An adamantane-triazole-thione derivative (5A4BT) was docked against cyclooxygenase enzymes COX-1 and COX-2, showing binding affinities of -6.4 and -6.5 kcal/mol, respectively, indicating potential as a nonselective COX inhibitor. acs.org
These studies demonstrate the utility of molecular docking in identifying promising adamantane-based compounds and elucidating their mechanism of action at the molecular level. nih.gov
This compound as a Building Block in Organic Synthesis
This compound serves as a versatile intermediate and building block in organic synthesis due to the reactivity of its aldehyde group attached to the stable, lipophilic adamantane scaffold. This reactivity allows for a diverse range of chemical transformations, enabling the creation of numerous adamantane derivatives.
Key reactions involving this compound include:
Oxidation: It can be oxidized to form adamantane-1-carboxylic acid using common oxidizing agents.
Reduction: The aldehyde group can be reduced to a hydroxyl group, yielding adamantane-1-methanol, with agents like sodium borohydride (B1222165).
Amination and Allylation: The compound is utilized in amination and allylation reactions. biosynth.com It has been demonstrated as an effective aminating agent for synthesizing various amines. biosynth.com
Carbon-Carbon Bond Formation: It participates in reactions such as the Wittig reaction to produce vinyl adamantane derivatives.
These transformations are crucial for synthesizing precursors for polymers, pharmaceuticals, and materials for host-guest chemistry. The adamantane moiety's rigidity and thermal stability are thus incorporated into a wide array of larger, more complex molecules.
| Reaction Type | Reagent Example | Product Formed |
|---|---|---|
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Adamantane-1-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | Adamantane-1-methanol |
| Substitution (Wittig) | Wittig reagents | Vinyl adamantane derivatives |
| Amination | - | Various amines |
Incorporation into Polymer Formulations
The adamantane group is highly valued in polymer chemistry for its ability to impart desirable properties such as enhanced thermal stability, mechanical strength, and high glass transition temperatures. wikipedia.orgacs.org While this compound is not typically used directly as a monomer in polymerization, it is a critical starting material for synthesizing adamantane-containing monomers.
The adamantyl group, being bulky and rigid, is used as a pendant group to improve the properties of polymers. wikipedia.org For example, adamantane derivatives are used to create polymers for specialized applications, including high-performance plastics and materials for electronics. pensoft.net Adamantane-based polymers can be synthesized through methods like acyclic diene metathesis (ADMET) polycondensation to create aliphatic polymers with adamantane moieties regularly spaced along the backbone. acs.org Additionally, poly(2-oxazoline) copolymers bearing adamantane side chains have been synthesized, demonstrating the versatility of incorporating this moiety. nih.gov The aldehyde functionality of this compound allows for its conversion into various polymerizable groups, such as acrylates or methacrylates, which can then be incorporated into polymer chains.
Development of Photo-resist Materials
Adamantane derivatives are crucial in the development of advanced photoresist materials, particularly for deep-UV (DUV), extreme ultraviolet (EUV), and electron beam (EB) lithography used in semiconductor manufacturing. google.comspiedigitallibrary.org The incorporation of the bulky, etch-resistant adamantane cage into the polymer matrix of a photoresist enhances its performance.
Key advantages of using adamantane in photoresists include:
High Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane structure provides excellent resistance to the plasma etching processes used to transfer patterns to a substrate. google.com
Transparency: The non-aromatic nature of adamantane ensures high transparency at the short wavelengths used in advanced lithography (e.g., 193 nm for ArF lasers). google.com
Thermal Stability: Adamantane-containing polymers generally exhibit high glass transition temperatures (Tg), which helps maintain pattern fidelity during thermal processing steps. google.com
Researchers have synthesized acrylic terpolymers that include adamantyl methacrylates as an acid-labile component. spiedigitallibrary.org These polymers form the basis of chemically amplified resists where an acid generated upon exposure to light cleaves the bulky adamantyl group, changing the solubility of the polymer and allowing for the development of a high-resolution pattern. spiedigitallibrary.orgrsc.org
Supramolecular Assemblies and Host-Guest Chemistry
The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The adamantane group is a classic "guest" molecule in host-guest chemistry due to its size, shape, and hydrophobicity. Its ability to form stable inclusion complexes with various "host" molecules is a cornerstone of its application in creating functional supramolecular assemblies.
Adamantane and its derivatives, including this compound, readily form stable, non-covalent inclusion complexes with macrocyclic host molecules like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). pensoft.net
Cyclodextrins (CDs): These cyclic oligosaccharides have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic adamantane moiety fits snugly into the cavity of hosts like β-cyclodextrin (β-CD), driven by the hydrophobic effect. This specific and strong interaction is widely used to link molecules together in a non-covalent fashion. The complexation of adamantane-functionalized poly(2-oxazoline)s with β-CD and hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to precisely tune the polymer's lower critical solution temperature (LCST) over a wide range. nih.gov
Cucurbit[n]urils (CB[n]): These are macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges. They possess a hydrophobic cavity and two polar, carbonyl-fringed portals. CB[n]s, particularly CB biosynth.com, are known to form highly stable complexes with adamantane derivatives.
| Host Molecule | Key Structural Feature | Driving Force for Complexation | Significance |
|---|---|---|---|
| Cyclodextrins (e.g., β-CD) | Hydrophobic inner cavity, hydrophilic exterior | Hydrophobic effect, van der Waals forces | Tunable polymer properties, drug delivery, hydrogel formation |
| Cucurbit[n]urils (e.g., CB biosynth.com) | Hydrophobic cavity, polar carbonyl portals | Hydrophobic effect, ion-dipole interactions | Formation of highly stable complexes for molecular machinery and sensing |
The highly specific and reversible nature of the adamantane-cyclodextrin host-guest interaction is a powerful tool for creating "smart" materials like supramolecular hydrogels. These are three-dimensional networks of molecules held together by non-covalent bonds, capable of entrapping large amounts of water.
By functionalizing polymers or peptides with adamantane groups and others with cyclodextrin (B1172386) hosts, a cross-linked hydrogel network can be formed instantly upon mixing. These hydrogels are often stimuli-responsive; changes in temperature, pH, or the introduction of a competitive guest molecule can disrupt the host-guest interactions and cause the gel to disassemble. This property is attractive for applications in controlled drug release and tissue engineering.
The adamantane host-guest system can be engineered to function as a chemosensor. A common strategy involves a displacement assay. In one such design, a fluorescent dye is modified with an adamantane group, which then forms a complex with a host molecule (e.g., β-cyclodextrin) that is immobilized on a surface or nanoparticle. In this complexed state, the dye's fluorescence is quenched. When an analyte that binds more strongly to the host is introduced, it displaces the adamantane-dye conjugate, causing the dye to be released and its fluorescence to be restored. This "turn-on" fluorescence signal can be used to detect and quantify the analyte.
Q & A
Q. What are the common synthetic routes for preparing Adamantane-1-carbaldehyde, and how can their efficiency be evaluated?
this compound is typically synthesized via oxidation of adamantane derivatives. A prominent method involves Swern oxidation of 1-adamantanol using dimethyl sulfoxide (DMSO) and oxalyl chloride, yielding 71.2% with mild conditions . Efficiency is assessed by:
- Yield optimization : Reaction time, temperature, and reagent stoichiometry.
- Purity validation : Melting point comparison (observed 190–194°C vs. literature 189–198°C) .
- Byproduct analysis : Monitoring via TLC or HPLC.
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Key techniques include:
- ¹H/¹³C NMR : Distinct aldehyde proton signal at δ 9.31 (s) and carbonyl carbon at δ 205.7 ppm. Adamantane backbone signals appear as multiplets (δ 1.53–2.12 for ¹H; δ 28–39.3 for ¹³C) .
- Melting point analysis : Used to confirm purity against literature values .
- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill management : Absorb with inert materials (e.g., diatomite) and dispose via hazardous waste protocols .
- Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?
- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst batch) .
- Advanced characterization : Use 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography to confirm ambiguous structural assignments .
- Error analysis : Quantify instrument calibration errors or environmental factors (humidity, temperature) affecting yields .
Q. What methodological strategies are effective for designing this compound derivatives with enhanced bioactivity?
- Functionalization : React the aldehyde group with hydrazides or amines to form Schiff bases or Mannich bases, as seen in triazoline-thione derivatives .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., piperazine groups) and evaluate antiviral or antimicrobial potency .
- Computational modeling : Predict binding affinity using docking studies against target proteins (e.g., viral proteases) .
Q. How can researchers address challenges in scaling up this compound synthesis while maintaining reproducibility?
- Process optimization : Transition from batch to flow chemistry for better temperature control and mixing .
- Catalyst screening : Test heterogeneous catalysts to improve yield and reduce purification steps .
- Quality-by-design (QbD) approaches : Use design-of-experiments (DoE) to identify critical process parameters .
Methodological Notes
- Data validation : Cross-reference NMR/melting point data with literature and replicate experiments .
- Contradiction management : Document anomalies and conduct meta-analyses of published protocols .
- Ethical compliance : Adhere to institutional safety guidelines and disclose all modifications to synthetic procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
